molecular formula C6H13NO4 B12791446 1,4-Dideoxy-1,4-imino-D-allitol CAS No. 117770-14-6

1,4-Dideoxy-1,4-imino-D-allitol

Cat. No.: B12791446
CAS No.: 117770-14-6
M. Wt: 163.17 g/mol
InChI Key: RVNSAAIWCWTCTJ-AZGQCCRYSA-N
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Description

1,4-Dideoxy-1,4-imino-D-allitol is a synthetic compound known for its potent inhibitory properties against various enzymes. It is a derivative of D-allitol, where the hydroxyl groups at positions 1 and 4 are replaced by an imino group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

The synthesis of 1,4-Dideoxy-1,4-imino-D-allitol typically involves several steps:

Chemical Reactions Analysis

1,4-Dideoxy-1,4-imino-D-allitol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dideoxy-1,4-imino-D-allitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dideoxy-1,4-imino-D-allitol involves its interaction with enzyme active sites. The imino group mimics the transition state of enzyme-catalyzed reactions, allowing the compound to bind tightly to the enzyme and inhibit its activity. This inhibition can be highly selective, depending on the enzyme and the specific structure of the compound .

Comparison with Similar Compounds

1,4-Dideoxy-1,4-imino-D-allitol is compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibitory properties and the range of enzymes it can target, making it a versatile tool in scientific research and potential therapeutic applications.

Properties

CAS No.

117770-14-6

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m0/s1

InChI Key

RVNSAAIWCWTCTJ-AZGQCCRYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)[C@H](CO)O)O)O

Canonical SMILES

C1C(C(C(N1)C(CO)O)O)O

Origin of Product

United States

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